molecular formula C15H21ClN2O2 B1431701 N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride CAS No. 1423024-46-7

N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride

Cat. No.: B1431701
CAS No.: 1423024-46-7
M. Wt: 296.79 g/mol
InChI Key: QOLVMAFMHYFBOJ-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride (CAS: 1423024-46-7) is a synthetic tetrahydroisoquinoline (THIQ) derivative with a molecular formula of C₁₅H₂₁ClN₂O₂ and a molecular weight of 296.79 g/mol . This high-purity compound is supplied with a documented purity of 98% . The structure features a tetrahydroisoquinoline core coupled with a tetrahydropyran (oxan-4-yl) group via a carboxamide linkage, resulting in a topological polar surface area of 50.4 Ų and a complexity score of 315 . The tetrahydroisoquinoline scaffold is of significant interest in medicinal chemistry and is found in compounds targeting a diverse range of biological pathways . Specifically, tetrahydroisoquinoline-3-carboxamide derivatives have been investigated as potential activators of the Nrf2 pathway, which is a key target for conditions involving oxidative stress and inflammation . Furthermore, structurally related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been developed as potent small-molecule inhibitors of anti-apoptotic Bcl-2 family proteins, demonstrating promising anti-proliferative activities and the ability to induce apoptosis in cancer cells in vitro . The presence of the oxan-4-yl group may influence the compound's physicochemical properties and its interaction with biological targets, making it a valuable chemical tool for probing neuropharmacological receptors and other enzymes, though its specific biological activity remains under investigation . This product is provided for Research Use Only . It is not intended for diagnostic or therapeutic applications, and it is strictly prohibited for human or veterinary use .

Properties

IUPAC Name

N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c18-15(17-13-5-7-19-8-6-13)14-9-11-3-1-2-4-12(11)10-16-14;/h1-4,13-14,16H,5-10H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLVMAFMHYFBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)C2CC3=CC=CC=C3CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride is a compound characterized by its unique tetrahydroisoquinoline core, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₁ClN₂O₂, with a molecular weight of 296.79 g/mol. The compound features a tetrahydroisoquinoline scaffold that is prevalent in many biologically active molecules. This structure is believed to contribute significantly to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₅H₂₁ClN₂O₂
Molecular Weight296.79 g/mol
Purity95%
CAS Number1423024-46-7

Antimicrobial Activity

Research indicates that compounds with a tetrahydroisoquinoline structure exhibit antimicrobial properties. In vitro studies have demonstrated that this compound may inhibit the growth of various bacterial strains. Preliminary data suggest that it could serve as a lead compound for developing new antimicrobial agents .

Anticancer Potential

The compound has been investigated for its anticancer properties. Tetrahydroisoquinoline derivatives have shown promise in targeting cancer cell lines through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have reported that derivatives of this class can inhibit tumor growth in xenograft models .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It may act by modulating inflammatory pathways and cytokine production, which are crucial in diseases like rheumatoid arthritis and psoriasis .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors in the body:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It may also bind to certain receptors that play roles in immune response and cell proliferation.

Study on Anticancer Activity

In a recent study published in Pharmaceutical Research, researchers synthesized various tetrahydroisoquinoline derivatives and tested their anticancer activity against several cancer cell lines. The results indicated that compounds similar to N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide showed significant cytotoxic effects on breast and lung cancer cells .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of tetrahydroisoquinoline derivatives against resistant bacterial strains. This compound was among the compounds tested and demonstrated notable activity against Staphylococcus aureus and Escherichia coli .

Comparison with Similar Compounds

Key Observations :

  • Salt Forms : Hydrochloride salts dominate, but trihydrochloride salts (e.g., Compound 7) suggest higher protonation states, influencing bioavailability .

Pharmacological Profiles

While the target compound’s activity is unspecified, related analogs exhibit κ-opioid receptor (KOP) antagonism:

Compound Pharmacological Activity Key Findings Reference
JDTic Potent, selective KOP antagonist - Subcutaneous AD₅₀: 4.1 mg/kg (vs. enadoline)
- Oral activity lasting 28 days
- No μ-opioid (MOP) receptor interaction
Compound 6 KOP antagonist - Structural similarity to JDTic but shorter duration
- Lower oral bioavailability than JDTic
Compound 7 KOP antagonist - Enhanced selectivity over δ-opioid receptors due to 4-methylpiperazine group

SAR Insights :

  • Piperidine/Piperazine Moieties (e.g., JDTic, Compound 7): Critical for prolonged KOP antagonism and selectivity.
  • Tetrahydropyran vs.

Physicochemical Properties

Property Target Compound Compound 6 JDTic Compound 1596362-29-6
Molecular Weight 296.79 ~550 (estimated) 535.62 625.20
Hydrogen Bond Donors 3 4 5 6
LogP (Predicted) Moderate (oxan-4-yl enhances polarity) Higher (morpholine increases lipophilicity) High (aromatic substituents) Very high (phenylbutanoyl group)
Solubility Likely moderate (hydrochloride salt) Moderate (dihydrochloride) Low (free base) High (guanidino group)

Implications :

  • The target compound’s lower molecular weight and oxan-4-yl group may favor better solubility than JDTic but reduced receptor affinity compared to bulkier analogs .

Preparation Methods

Construction of the Tetrahydroisoquinoline Core

Three main synthetic strategies have been explored for related tetrahydroisoquinoline derivatives, including cyclocondensation and cyclopropanation methods:

  • Cyclocondensation of Mono(triphenyl)phosphonium Salt
    This involves reacting 1,2-bis(bromomethyl)benzene with N-alkoxycarbonyloxamates in 1,2-dimethoxyethane, using potassium carbonate as a base. This step forms O- and N-protected 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives.
  • Cyclopropanation with Dimethylsulfoxonium Methylide
    Subsequent cyclopropanation in dimethyl sulfoxide (DMSO) yields bicyclic amino acid derivatives, which can be deprotected to obtain the tetrahydroisoquinoline carboxylic acid core.

These methods provide a convenient route to the tetrahydroisoquinoline scaffold, allowing for further functionalization.

Introduction of the N-(oxan-4-yl) Carboxamide Group

The carboxamide linkage to the oxan-4-yl group is typically introduced via amide bond formation between the tetrahydroisoquinoline-3-carboxylic acid derivative and an appropriate amine containing the oxan-4-yl moiety. Common coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters are used under controlled conditions to ensure high yield and purity.

Formation of the Hydrochloride Salt

The final step involves converting the free base amide into its hydrochloride salt to improve stability and handling. This is achieved by treatment with hydrochloric acid in an appropriate solvent, often ethanol or isopropanol, followed by isolation of the salt by filtration or crystallization.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Cyclocondensation 1,2-bis(bromomethyl)benzene, N-alkoxycarbonyloxamate, K2CO3 1,2-Dimethoxyethane Reflux 65-75 Base-mediated cyclization
Cyclopropanation Dimethylsulfoxonium methylide DMSO Room temp to 40 °C 70-80 Formation of bicyclic amino acid derivatives
Amide bond formation Oxan-4-yl amine, coupling reagent (e.g., EDC, DCC) Dichloromethane, DMF 0-25 °C 75-85 Controlled addition, inert atmosphere preferred
Hydrochloride salt formation HCl gas or aqueous HCl Ethanol, isopropanol 0-25 °C >90 Crystallization for purification

Research Findings and Optimization Notes

  • Solvent Choice:
    Polar aprotic solvents such as DMSO and DMF facilitate cyclopropanation and amide coupling, while alcoholic solvents (ethanol, isopropanol) are preferred for salt formation due to good solubility of intermediates and products.

  • Acid Addition Salt Formation:
    The hydrochloride salt is favored for its enhanced stability and solubility. Strong acids like HCl are preferred, and the reaction is typically conducted at low temperatures to avoid decomposition.

  • Yield and Purity:
    Optimized reaction conditions yield high purity products suitable for pharmaceutical applications. The use of protected intermediates reduces side reactions and facilitates purification.

  • Reaction Monitoring:
    Techniques such as NMR (including 2D DQF-COSY and NOESY) are employed to analyze rotational isomerism and confirm structural integrity during synthesis.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Purpose Outcome
Cyclocondensation 1,2-bis(bromomethyl)benzene, K2CO3 Formation of tetrahydroisoquinoline core Protected amino acid derivatives
Cyclopropanation Dimethylsulfoxonium methylide Bicyclic ring formation Bicyclic amino acid derivatives
Amide Coupling Oxan-4-yl amine, EDC/DCC Introduction of oxan-4-yl carboxamide group N-(oxan-4-yl)-amide intermediate
Hydrochloride Salt Formation HCl in ethanol or isopropanol Conversion to hydrochloride salt Final product: hydrochloride salt

Q & A

Basic: What synthetic methodologies are most effective for preparing N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride?

Answer: The synthesis typically involves coupling reactions between Boc-protected tetrahydroisoquinoline carboxylic acid derivatives and oxan-4-yl-containing amines. Key steps include:

  • Activation : Use of coupling agents like dicyclohexylcarbodiimide (DCC) or HBTU with HOBt in solvents such as THF or CH₃CN .
  • Amine coupling : Reaction with morpholine or piperidine derivatives under reductive amination conditions (e.g., sodium triacetoxyborohydride in dichloroethane) to introduce the oxan-4-yl group .
  • Deprotection : Removal of Boc groups using HCl/BBr₃ in dichloromethane, followed by salt formation with HCl .
  • Purification : Silica gel chromatography (e.g., hexane/EtOAc gradients) and recrystallization for high-purity isolation .

Advanced: How can enantiomeric purity be ensured during synthesis, and what analytical methods validate stereochemical integrity?

Answer: Enantiomeric control is achieved via:

  • Chiral intermediates : Use of Boc-protected (3R)-7-hydroxy-D-Tic-OH, which retains stereochemistry during coupling .
  • Chiral chromatography : Separation of diastereomers using chiral stationary phases (e.g., CHIRALPAK® columns) .
  • Validation : ¹H/¹³C NMR to confirm stereospecific peaks (e.g., coupling constants for axial/equatorial protons) and optical rotation measurements (e.g., [α]D²⁵ values) .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

  • NMR spectroscopy : ¹H NMR confirms proton environments (e.g., aromatic protons at δ 6.8–7.3 ppm, morpholine protons at δ 3.4–3.6 ppm). ¹³C NMR identifies carbonyl carbons (~170 ppm) and quaternary carbons .
  • Mass spectrometry (MS) : ESI-MS detects the molecular ion peak (e.g., [M+H]⁺) and fragments (e.g., loss of HCl or oxan-4-yl group) .
  • Elemental analysis : Matches calculated vs. observed C, H, N percentages (±0.4%) to confirm stoichiometry .

Advanced: How is receptor selectivity (e.g., κ-opioid vs. μ/δ-opioid) evaluated for this compound?

Answer:

  • Radioligand binding assays : Competitive displacement of [³H]-U69,593 (κ-opioid) vs. [³H]-DAMGO (μ-opioid) or [³H]-DPDPE (δ-opioid) in transfected CHO cells. Selectivity ratios (IC₅₀ κ/IC₅₀ μ/δ) >100 indicate κ-specificity .
  • Functional assays : Measurement of cAMP inhibition in HEK-293 cells expressing κ-opioid receptors. Antagonist activity is confirmed via reversal of U50,488-induced cAMP suppression .

Advanced: What strategies resolve discrepancies between in vitro binding affinity and in vivo efficacy?

Answer:

  • Pharmacokinetic profiling : Assess plasma stability (e.g., liver microsome assays) and blood-brain barrier penetration (logP/logD calculations) .
  • Metabolite interference : LC-MS/MS identification of active metabolites that may enhance or reduce efficacy in vivo .
  • Dosing optimization : Adjust administration routes (e.g., intracerebroventricular vs. systemic) to bypass metabolic degradation .

Basic: What are optimal storage conditions for maintaining compound stability?

Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent HCl salt hygroscopicity and oxidative degradation .
  • Handling : Use desiccants in storage environments and avoid prolonged exposure to light or humidity .

Advanced: How can computational modeling predict binding modes to κ-opioid receptors?

Answer:

  • Molecular docking : Use Schrödinger Glide or AutoDock Vina to model interactions (e.g., hydrogen bonds between carboxamide and Tyr312/Tyr313 residues) .
  • MD simulations : Analyze ligand-receptor complex stability over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
  • QSAR studies : Correlate substituent effects (e.g., oxan-4-yl vs. piperidinyl) with binding affinity trends .

Advanced: What structural modifications enhance metabolic stability without compromising receptor affinity?

Answer:

  • Bioisosteric replacement : Substitute oxan-4-yl with tetrahydropyran or morpholine derivatives to reduce CYP450-mediated oxidation .
  • Steric shielding : Introduce methyl groups adjacent to metabolically labile sites (e.g., benzylic positions) .
  • In vitro validation : Microsomal stability assays (e.g., t₁/₂ >60 min in human liver microsomes) paired with receptor binding IC₅₀ <10 nM .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride
Reactant of Route 2
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N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride

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